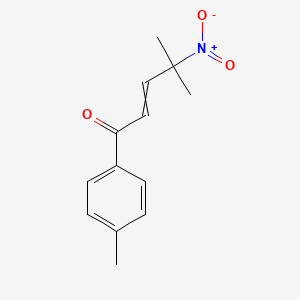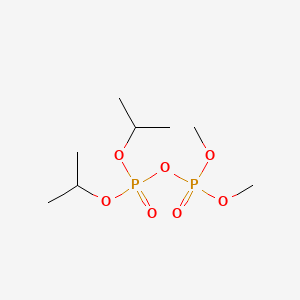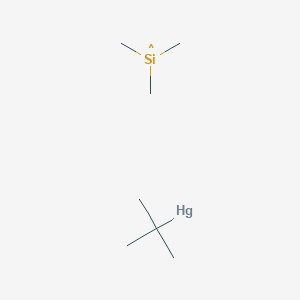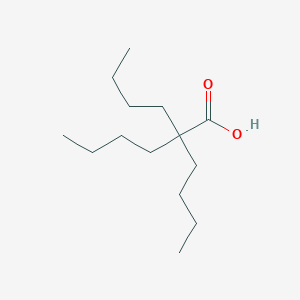
2,2-Dibutylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutylhexanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a hexanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibutylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives with butyl halides under basic conditions. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance reaction rates and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 2,2-Dibutylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The butyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2-Dibutylhexanoic acid finds applications in various scientific research areas, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dibutylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of biomolecules, affecting their conformation and function.
類似化合物との比較
- 2,2-Dibutylpentanoic acid
- 2,2-Dibutylheptanoic acid
- 2,2-Dibutylbutanoic acid
Comparison: 2,2-Dibutylhexanoic acid is unique due to its specific chain length and the positioning of the butyl groups. This configuration imparts distinct physicochemical properties, such as solubility and reactivity, compared to its analogs. The presence of two butyl groups also enhances its hydrophobic character, influencing its interactions in biological and chemical systems.
特性
CAS番号 |
52061-76-4 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2,2-dibutylhexanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16) |
InChIキー |
IXIWOUFBDIJQAP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(CCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


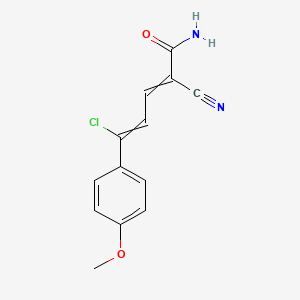

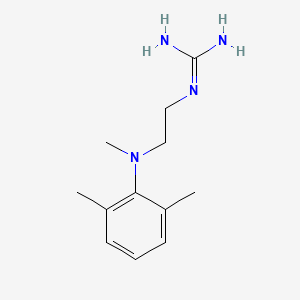
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
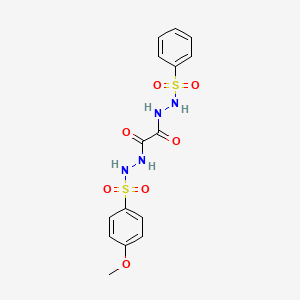
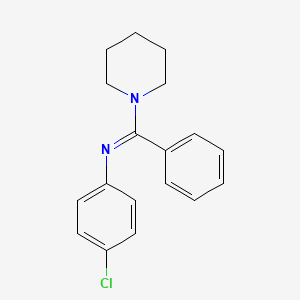
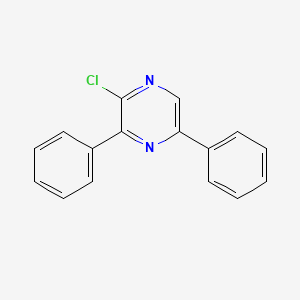
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
